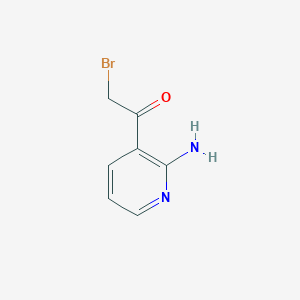
1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one is a compound that belongs to the class of bromoketones and aminopyridines It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a pyridine ring substituted with an amino group
Méthodes De Préparation
The synthesis of 1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one typically involves the reaction between 2-aminopyridine and an α-bromoketone. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote the reaction under mild and metal-free conditions . Another approach involves the use of ethyl acetate as a solvent, where the reaction proceeds via a one-pot tandem cyclization/bromination process . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for scalability and efficiency.
Analyse Des Réactions Chimiques
1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures, such as imidazopyridines.
Oxidation and Reduction Reactions: Depending on the reagents and conditions used, the compound can be oxidized or reduced to form various products.
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other nucleophiles. The major products formed from these reactions include N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Applications De Recherche Scientifique
1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one and its derivatives involves interactions with various molecular targets and pathways. For example, the compound can act as a pharmacophore, binding to specific receptors or enzymes and modulating their activity . The exact mechanism depends on the specific derivative and its target, but common pathways include inhibition of enzyme activity and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core and have been studied for their biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds are formed from the cyclization of this compound and have unique properties and applications.
1,8-Naphthyridines: These compounds have a similar heterocyclic structure and are used in various applications, including medicinal chemistry and material science.
The uniqueness of this compound lies in its versatile reactivity and the ability to form a wide range of derivatives with diverse applications.
Propriétés
Numéro CAS |
408326-55-6 |
|---|---|
Formule moléculaire |
C7H7BrN2O |
Poids moléculaire |
215.05 g/mol |
Nom IUPAC |
1-(2-aminopyridin-3-yl)-2-bromoethanone |
InChI |
InChI=1S/C7H7BrN2O/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3H,4H2,(H2,9,10) |
Clé InChI |
HJPUZBPHGXHGHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)N)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B13951183.png)
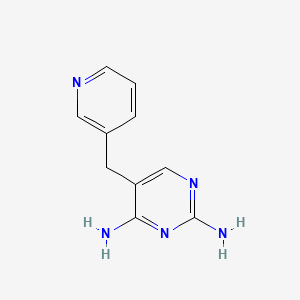
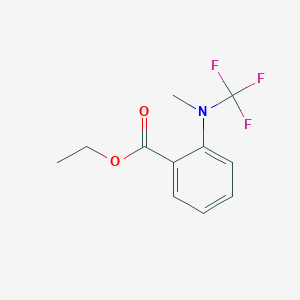
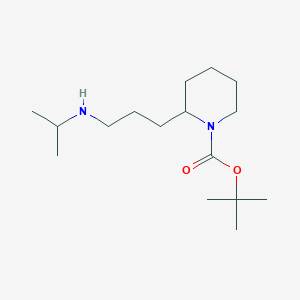
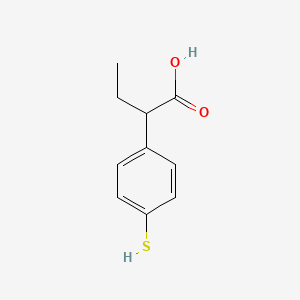
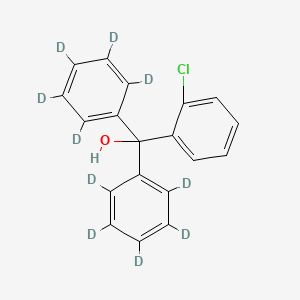
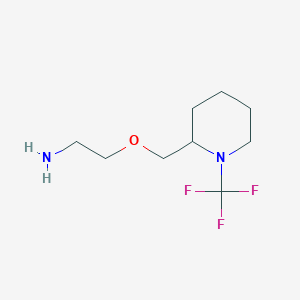
![2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13951235.png)
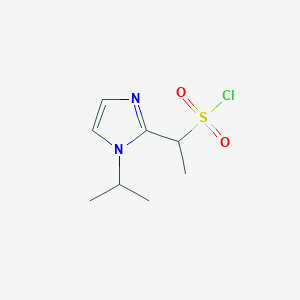
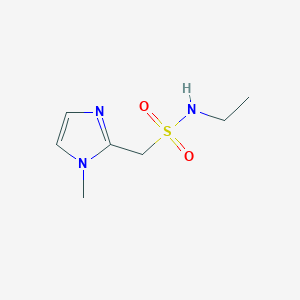

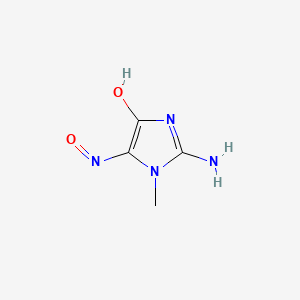

![Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester](/img/structure/B13951268.png)
